Selenium tetrachloride

Descripción

The exact mass of the compound Selenium tetrachloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Hydrochloric Acid - Chlorides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Selenium tetrachloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Selenium tetrachloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

InChI |

InChI=1S/Cl4Se/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBXMNQCXXEHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

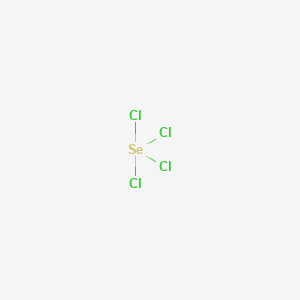

Cl[Se](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SeCl4, Cl4Se | |

| Record name | selenium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Selenium tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064903 | |

| Record name | Selenium chloride (SeCl4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10026-03-6 | |

| Record name | Selenium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium chloride (SeCl4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenium chloride (SeCl4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GB8868P5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dichotomy of a "Textbook" Molecule: A Technical Guide to the VSEPR Theory and Structural Reality of Selenium Tetrachloride

Abstract

Selenium tetrachloride (SeCl₄) is a fascinating, yet complex, inorganic compound that serves as a quintessential example in academic chemistry for predicting molecular geometry using the Valence Shell Electron Pair Repulsion (VSEPR) theory. However, a deeper investigation reveals a significant divergence between the theoretical, gas-phase monomeric model and its experimentally determined structures in the solid and gaseous states. This technical guide provides an in-depth analysis of the VSEPR theory as applied to a hypothetical SeCl₄ molecule, explores the compound's actual, more complex structural forms, details its synthesis and chemical properties, and offers insights into the practical implications for researchers in drug development and materials science.

Introduction: VSEPR Theory as a Predictive Tool

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a foundational model in chemistry for predicting the three-dimensional arrangement of atoms in a molecule.[1] The core tenet of VSEPR is that electron pairs in the valence shell of a central atom repel each other and will arrange themselves to be as far apart as possible, thus minimizing electrostatic repulsion.[2] This arrangement of electron pairs determines the overall molecular geometry. The theory distinguishes between bonding pairs (electrons shared in a covalent bond) and lone pairs (non-bonding electrons), with the repulsive forces generally following the order: lone pair-lone pair > lone pair-bonding pair > bonding pair-bonding pair.

The Hypothetical Monomer: Applying VSEPR Theory to SeCl₄

Selenium tetrachloride is frequently used as an academic exercise to illustrate the application of VSEPR theory to molecules with five electron domains. The step-by-step application is as follows:

Step 1: Determine the Central Atom In SeCl₄, selenium (Se) is the central atom as it is less electronegative than chlorine (Cl).

Step 2: Count the Total Valence Electrons Selenium, being in Group 16 of the periodic table, has 6 valence electrons. Each of the four chlorine atoms (Group 17) contributes 7 valence electrons. Total valence electrons = 6 (from Se) + 4 × 7 (from Cl) = 34 electrons.[3]

Step 3: Draw the Lewis Structure and Identify Electron Domains The Lewis structure shows the central selenium atom bonded to four chlorine atoms, with one lone pair of electrons on the selenium atom. This gives a total of five electron domains around the central atom (four bonding pairs and one lone pair).

Step 4: Determine the Electron Geometry With five electron domains, the arrangement that minimizes repulsion is a trigonal bipyramidal electron geometry.

Step 5: Determine the Molecular Geometry The molecular geometry is determined by the arrangement of the atoms. In a trigonal bipyramidal arrangement, the lone pair occupies an equatorial position to minimize repulsion. This results in a seesaw (or disphenoidal) molecular geometry.

Step 6: Predict the Bond Angles In an ideal trigonal bipyramidal geometry, the bond angles are 90°, 120°, and 180°. However, the presence of the lone pair exerts a greater repulsive force than the bonding pairs, causing the bond angles to deviate. The predicted bond angles for the seesaw geometry of SeCl₄ are slightly less than these ideal values.[4]

Summary of VSEPR Prediction for Monomeric SeCl₄

| Property | Prediction |

| Central Atom | Se |

| Total Valence Electrons | 34 |

| Number of Bonding Pairs | 4 |

| Number of Lone Pairs | 1 |

| Electron Geometry | Trigonal Bipyramidal |

| Molecular Geometry | Seesaw |

| Hybridization | sp³d |

| Polarity | Polar |

Visualization of the VSEPR Model for SeCl₄

Caption: VSEPR model for monomeric SeCl₄

The Experimental Reality: A Departure from the Simple Model

While the VSEPR prediction for a monomeric SeCl₄ molecule is a useful academic exercise, experimental evidence reveals a more complex reality.

Gas-Phase Dissociation

Early gas-phase electron diffraction studies of selenium tetrachloride were misleading. More recent investigations have shown that upon vaporization, SeCl₄ largely dissociates into selenium dichloride (SeCl₂) and chlorine gas (Cl₂).[5] This indicates that the monomeric SeCl₄ molecule is not stable in the gas phase under typical experimental conditions.

Solid-State Structure: The Tetrameric Cluster

In the solid state, selenium tetrachloride does not exist as discrete seesaw-shaped molecules. Instead, it forms a tetrameric, cubane-type cluster with the formula (SeCl₄)₄.[6][7] This structure can also be described as being formed from an ionic pair, [SeCl₃]⁺[Cl]⁻, which assembles into the tetramer.[7] In this arrangement, each selenium atom is octahedrally coordinated by six chlorine atoms. The bridging Se-Cl bonds are longer than the terminal Se-Cl bonds, and the Cl-Se-Cl bond angles are all approximately 90°.[6]

This significant difference between the VSEPR-predicted shape of a hypothetical monomer and the actual solid-state structure highlights the limitations of simple models in predicting the structures of all compounds, especially in the solid state where intermolecular forces and crystal packing effects are dominant.

Visualization of the (SeCl₄)₄ Solid-State Structure (Conceptual)

Caption: Conceptual core structure of (SeCl₄)₄

Experimental Protocols and Chemical Properties

Synthesis of Selenium Tetrachloride

Selenium tetrachloride can be prepared by the direct reaction of elemental selenium with an excess of chlorine gas.[8][9]

Protocol:

-

Place elemental selenium powder in a reaction vessel equipped with a gas inlet and an outlet leading to a cold trap or sublimation apparatus.

-

Gently heat the selenium while passing a stream of dry chlorine gas over it.

-

The selenium tetrachloride will form as a volatile, yellow-to-white solid.[6]

-

The product can be purified by sublimation, leveraging its volatility.[6][8]

Reaction: Se(s) + 2Cl₂(g) → SeCl₄(s)

Chemical Reactivity

Selenium tetrachloride is a reactive compound and a strong chlorinating agent.[10]

-

Reaction with Water: It reacts vigorously with water to produce selenous acid (H₂SeO₃) and hydrochloric acid (HCl).[6] SeCl₄(s) + 3H₂O(l) → H₂SeO₃(aq) + 4HCl(aq)

-

Reaction with Selenium Dioxide: It reacts with selenium dioxide (SeO₂) to form selenium oxychloride (SeOCl₂).[6] SeCl₄(s) + SeO₂(s) → 2SeOCl₂(l)

Implications for Researchers and Drug Development

While selenium-containing compounds are explored for their therapeutic potential, the high reactivity and toxicity of selenium tetrachloride itself limit its direct application in drug development.[11] However, it serves as a valuable precursor for the synthesis of other organoselenium compounds and selenium-based materials.[10] Understanding its fundamental chemistry, including its structural complexities and reactivity, is crucial for chemists and materials scientists working with selenium-containing molecules. The discrepancy between the simple VSEPR model and the compound's actual structure serves as a critical reminder of the importance of experimental validation of theoretical predictions in all areas of chemical research.

Conclusion

Selenium tetrachloride presents a compelling case study in the application and limitations of VSEPR theory. While the theory accurately predicts a seesaw geometry for a hypothetical, stable monomeric SeCl₄ molecule, the experimental reality is one of dissociation in the gas phase and a complex tetrameric structure in the solid state. This dichotomy underscores the necessity of integrating theoretical models with empirical data for a comprehensive understanding of chemical structures and properties. For researchers, this knowledge is paramount for the safe handling, synthesis, and application of selenium tetrachloride and its derivatives in various scientific disciplines.

References

-

Kniep, R., & Korte, L. (1983). The Molecular Structure of Selenium Dichloride, SeCl2, Determined by Gas Electron Diffraction. Zeitschrift für Naturforschung B, 38(8), 1072-1073. Retrieved from [Link]

-

Assignment Point. (n.d.). Selenium Tetrachloride – an inorganic compound. Retrieved from [Link]

-

VSEPR. (n.d.). Retrieved from [Link]

-

Wikipedia. (2023, December 2). Selenium tetrachloride. Retrieved from [Link]

-

Gerding, H., & Houtgraaf, H. (1953). The structure of selenium tetrachloride in the solid and of tellurium tetrachloride in the liquid and the solid state. Recueil des Travaux Chimiques des Pays-Bas, 72(1), 21-34. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 15). The Impact of Lone Pairs on Molecular Bond Angles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Selenium tetrachloride. PubChem Compound Database. Retrieved from [Link]

-

Simple English Wikipedia. (2023, March 2). Selenium tetrachloride. Retrieved from [Link]

-

Wikipedia. (2024, January 28). VSEPR theory. Retrieved from [Link]

-

YouTube. (2013, August 28). How to Draw the Lewis Structure for SeCl4. Retrieved from [Link]

-

WebElements. (n.d.). Selenium » tetraselenium hexadecachloride. Retrieved from [Link]

-

Khan Academy. (n.d.). Molecular geometry (VSEPR theory). Retrieved from [Link]

-

Quora. (2021, November 19). What is the bond angle of SeCl4? Retrieved from [Link]

Sources

- 1. VSEPR theory - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. m.youtube.com [m.youtube.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. Selenium tetrachloride - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. assignmentpoint.com [assignmentpoint.com]

- 9. Selenium tetrachloride - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 10. CAS 10026-03-6: Selenium tetrachloride | CymitQuimica [cymitquimica.com]

- 11. Selenium tetrachloride | Cl4Se | CID 66205 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of SeCl4

Title: Selenium Tetrachloride (

Executive Summary

Selenium Tetrachloride (

Part 1: Structural Dynamics & Physical Characterization

The behavior of

The Solid-State Tetramer vs. Gas-Phase Monomer

In its standard crystalline form,

-

Ionic Character: The lattice is best described as an ionic assembly of

. The selenium atom adopts an octahedral coordination geometry (distorted), sharing chloride bridges.[1] -

Sublimation & Dissociation: Upon heating, the tetramer breaks down. Around 191°C, it sublimes, transitioning to a monomeric

species with a "seesaw" (

Key Physicochemical Data

| Property | Value / Description | Context for Lab Use |

| Appearance | White to pale yellow crystalline solid | Yellowing indicates slight decomposition or |

| Molar Mass | 220.77 g/mol | Essential for stoichiometry calculations. |

| Density | 2.6 g/cm³ (Solid) | High density allows for easy handling as a powder. |

| Melting Point | Sublimes at ~191.4°C | Closed systems required for high-temp reactions to prevent loss. |

| Solubility (Reactive) | Water (Violent decomposition) | Do not use aqueous solvents. |

| Solubility (Passive) | Soluble via adduct formation (e.g., | |

| Crystal Habit | Monoclinic ( | Metastable phase; sensitive to shear/grinding. |

Part 2: Chemical Reactivity Profile

acts primarily as a Lewis Acid and an Electrophilic Chloroselenating Agent . Its reactivity is dominated by the lability of theHydrolysis Mechanism (Critical Safety Factor)

is extremely hygroscopic. Contact with moisture triggers an exothermic hydrolysis cascade, releasing corrosive hydrochloric acid fumes.-

Reaction:

-

Implication: All handling must occur under inert atmosphere (

or

Lewis Acidity & Adduct Formation

In the presence of chloride donors (like alkali metal chlorides),

Reactivity Workflow Diagram

The following diagram illustrates the divergent pathways of

Figure 1: Reactivity divergence of Selenium Tetrachloride based on environmental conditions.

Part 3: Synthetic Applications in Medicinal Chemistry

In drug development,

Protocol: Synthesis of Diaryl Selenides (Friedel-Crafts Selenylation)

This protocol describes the synthesis of a diaryl selenide, a common motif in anti-inflammatory candidates (e.g., Ebselen analogues).[2]

Rationale:

Materials:

- (Sublimed grade, >99%)

-

Anisole (Methoxybenzene) - Substrate

-

Aluminum Chloride (

) - Lewis Acid Catalyst -

Dichloromethane (DCM) - Anhydrous Solvent

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and

inlet. -

Charge the flask with

(10 mmol, 2.21 g) and anhydrous

-

-

Solvation:

-

Add 50 mL of anhydrous DCM via syringe. The mixture may remain a suspension; this is normal.

-

Cool the reaction vessel to 0°C using an ice bath.

-

-

Substrate Addition:

-

Add Anisole (22 mmol, 2.4 mL) dropwise over 20 minutes.

-

Observation: The evolution of HCl gas indicates the reaction is proceeding. Vent through a scrubber (NaOH trap).

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Monitoring: Use TLC (Thin Layer Chromatography) to monitor the disappearance of the starting material.

-

-

Quenching & Workup:

-

Pour the reaction mixture slowly into 100 mL of ice-water (Caution: Exothermic).

-

Extract the organic layer with DCM (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over

, and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Hexane to yield Bis(4-methoxyphenyl)selenium dichloride.

-

Reduction (Optional): To obtain the selenide, treat the dichloride intermediate with Hydrazine (

) or Sodium Metabisulfite (

-

Part 4: Handling, Safety, & Stability Protocol

Hazard Class: Corrosive (Skin/Eye), Toxic (Inhalation), Environmental Hazard.

-

Storage:

-

Store in a desiccator or glovebox.

-

Container must be tightly sealed; even ambient humidity will degrade the surface of the crystals, forming a layer of

.

-

-

Decontamination:

-

Spills should be neutralized with weak base (Sodium Carbonate) and then treated with a reducing agent (Sodium Thiosulfate) to precipitate elemental red selenium, which is less toxic and easier to dispose of.

-

-

PPE Requirements:

-

Neoprene gloves (Latex is permeable to some organoseleniums).

-

Full-face respirator if working outside a fume hood (not recommended).

-

References

-

Crystal Structure & Phase Behavior: Kniep, R., Körfer, M., & Mootz, D. (1983). "Phasenbeziehungen im System Se-Cl." Zeitschrift für Naturforschung B.

-

Synthetic Utility (Organoselenium Chemistry): Freudendahl, D. M., Santoro, S., Shahzad, S. A., Santi, C., Wirth, T., & Hordyjewicz-Baran, Z. (2009). "Green Chemistry in Organoselenium Synthesis." Angewandte Chemie International Edition.

-

Safety & Toxicology: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66205, Selenium tetrachloride.[1][3]

-

Medicinal Applications: Nogueira, C. W., Zeni, G., & Rocha, J. B. T. (2004). "Organoselenium and Organotellurium Compounds: Toxicology and Pharmacology." Chemical Reviews.

Sources

An In-depth Technical Guide to the Synthesis of Selenium Tetrachloride from Elemental Selenium

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for the synthesis, purification, and handling of selenium tetrachloride (SeCl₄) via the direct chlorination of elemental selenium. The narrative emphasizes the causal relationships behind procedural choices, ensuring a protocol that is both effective and self-validating.

Introduction and Strategic Importance

Selenium tetrachloride (SeCl₄) is a highly reactive inorganic compound that serves as a pivotal intermediate in the synthesis of advanced materials and complex organoselenium molecules.[1][2][3] As a yellow to white crystalline solid, it is characterized by its high volatility and extreme sensitivity to moisture.[1][4][5] The primary synthesis route involves the direct combination of elemental selenium with chlorine gas. A key advantage of this method is that the high volatility of the product can be leveraged for in-situ purification via sublimation, effectively separating it from non-volatile precursors or impurities.[1][5][6] This guide will detail a robust protocol for this synthesis, grounded in an understanding of the compound's unique chemical structure and reactivity.

Mechanistic and Structural Underpinnings

The synthesis of selenium tetrachloride is a direct combination reaction governed by the following stoichiometry:

Se (s) + 2Cl₂ (g) → SeCl₄ (s)

This reaction is typically initiated by heating the elemental selenium to increase the reaction kinetics.[1][5] The process is highly exothermic and must be controlled by regulating the flow of chlorine gas.

A nuanced understanding of SeCl₄'s structure is critical for explaining its behavior. While VSEPR theory predicts a seesaw molecular geometry for the monomeric form in the gas phase, the reality in the solid state is more complex.[1][7] Solid SeCl₄ exists as a tetrameric cubane-type cluster, (SeCl₄)₄.[1][5] In this arrangement, four selenium atoms and four bridging chlorine atoms occupy the corners of a cube. This structural insight explains the compound's physical properties and reactivity, moving beyond simplified theoretical models.

Caption: Step-by-step workflow for the synthesis of SeCl₄.

4.3 Step-by-Step Methodology

-

Apparatus Preparation (Causality: Moisture Exclusion): Assemble the reaction flask, gas inlet, and sublimation condenser. Flame-dry all glassware under a vacuum or oven-dry at 120°C for at least 4 hours and assemble while hot under a stream of dry nitrogen. This step is critical to prevent the hydrolysis of the product. [8]2. Charging the Reactor: Weigh 10.0 g of selenium powder and transfer it to the reaction flask.

-

Inerting the System: Purge the entire apparatus with dry nitrogen or argon for 15-20 minutes to remove residual air and moisture. The gas exit should be connected to a mineral oil bubbler.

-

Reaction Initiation: Begin gentle heating of the selenium powder using a heating mantle. A temperature of 60-80°C is typically sufficient to initiate the reaction upon introduction of chlorine.

-

Chlorination (Causality: Reaction Control): Switch the gas flow from nitrogen to a slow, controlled stream of chlorine gas (e.g., 1-2 bubbles per second in the bubbler). The reaction is exothermic; a slow addition rate prevents overheating and ensures efficient conversion.

-

Product Formation and Sublimation: As the reaction proceeds, white to yellow crystals of SeCl₄ will form and begin to sublime, depositing on the cooler surface of the condenser. [1][5]The progress can be monitored by the consumption of the black/grey selenium powder.

-

Completion and Purging: Once all the elemental selenium has reacted, stop the heating and turn off the chlorine flow. Immediately switch back to a dry nitrogen purge to remove all residual chlorine gas from the system. This is a critical safety step.

-

Isolation: Allow the apparatus to cool completely to room temperature under a positive pressure of inert gas. Transfer the entire apparatus into an inert atmosphere glovebox. Carefully scrape the sublimed, pure SeCl₄ crystals from the condenser into a pre-weighed, airtight container.

Product Characterization and Properties

Proper characterization is essential to confirm the identity and purity of the synthesized SeCl₄.

Physicochemical Properties of Selenium Tetrachloride

| Property | Value | Source |

| Molecular Formula | SeCl₄ | [9] |

| Molar Mass | 220.77 g/mol | [1] |

| Appearance | White to yellow crystalline solid | [1][4] |

| Density | ~2.6 g/cm³ | [1][9] |

| Melting/Sublimation Point | Sublimes at 191-196°C | [1][5][6] |

| Solubility | Decomposes in water; Soluble in some organic solvents. | [3][9] |

Analytical Characterization:

-

Raman Spectroscopy: Can be used to confirm the identity of the product. The Raman spectra of solid SeCl₄ show characteristic peaks that can be compared to literature values. [10]* Elemental Analysis: Provides quantitative confirmation of the selenium and chlorine content, verifying the stoichiometry of the compound.

Conclusion

The direct chlorination of elemental selenium is a reliable and straightforward method for producing high-purity selenium tetrachloride. The success of the synthesis hinges on the rigorous exclusion of moisture and the careful control of the chlorine gas flow. The inherent volatility of the product is ingeniously exploited for an effective sublimation-based purification. By understanding the chemical principles and adhering strictly to the safety protocols outlined in this guide, researchers can confidently and safely synthesize this valuable chemical intermediate for applications in drug discovery, materials science, and synthetic chemistry.

References

-

Selenium tetrachloride Facts for Kids. Kiddle. [Link]

-

Selenium tetrachloride - Wikipedia. Wikipedia, The Free Encyclopedia. [Link]

-

Selenium tetrachloride - ChemBK. ChemBK. [Link]

-

Understanding Selenium Tetrachloride (CAS 10026-03-6) as a Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Selenium » reactions of elements - WebElements Periodic Table. WebElements. [Link]

-

Synthesis and characterization of Se nanostructures via co-precipitation, hydrothermal, microwave and sonochemical routes using novel starting reagents for solar cells. ResearchGate. [Link]

-

Selenium Chloride (SeCl4) | AMERICAN ELEMENTS ®. American Elements. [Link]

-

SeCl4 Lewis structure - Learnool. Learnool. [Link]

-

Reaction of SeCl4 with alkene and possible consecutive reaction? Chemistry Stack Exchange. [Link]

-

Selenium Production - News-Medical. News-Medical.Net. [Link]

-

Selenium. Red-Black Transformations - YouTube. ChemicalForce on YouTube. [Link]

-

Selenium tetrachloride - Simple English Wikipedia, the free encyclopedia. Simple English Wikipedia. [Link]

-

Organoselenium chemistry - Wikipedia. Wikipedia, The Free Encyclopedia. [Link]

-

Seleninyl chloride. Best solvent for selenium and other non-metals! - YouTube. ChemicalForce on YouTube. [Link]

-

Selenium Tetrachloride – an inorganic compound - Assignment Point. Assignment Point. [Link]

-

Selenium tetrachloride | Cl4Se | CID 66205 - PubChem. National Center for Biotechnology Information. [Link]

-

synthesis, properties, coordination complexes and application of [WSeCl 4 (Se n Bu 2 )] for CVD growth of WSe 2 thin films - RSC Publishing. Royal Society of Chemistry. [Link]

-

The structure of selenium tetrachloride in the solid and of tellurium tetrachloride in the liquid and the solid state - ResearchGate. ResearchGate. [Link]

Sources

- 1. Selenium tetrachloride - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. CAS 10026-03-6: Selenium tetrachloride | CymitQuimica [cymitquimica.com]

- 4. Selenium tetrachloride | 10026-03-6 [chemicalbook.com]

- 5. assignmentpoint.com [assignmentpoint.com]

- 6. Selenium tetrachloride - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 7. learnool.com [learnool.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Selenium tetrachloride Facts for Kids [kids.kiddle.co]

- 10. researchgate.net [researchgate.net]

thermal stability and decomposition of selenium tetrachloride

Technical Guide: Thermal Stability and Decomposition Dynamics of Selenium Tetrachloride ( )

Executive Summary

Selenium Tetrachloride (

This guide provides a mechanistic breakdown of these thermal behaviors, establishing critical boundaries for experimental design. It is intended for researchers requiring precise stoichiometry control and safety management when using

Part 1: Physicochemical Architecture

To understand the stability of

Solid State: The Cubane Tetramer

At standard temperature and pressure (STP),

-

Structure: Distorted cubane-like cluster.[1]

-

Bonding: Selenium atoms occupy the corners of a cube with bridging chlorine atoms.[1]

-

Ionic Character: In certain polar solvents or specific crystalline phases, it can be described as an ionic salt:

.[2] This explains its high reactivity and rapid hydrolysis.

Gas Phase: Dissociation

Upon heating, the tetrameric structure collapses. The gas phase is not dominated by monomeric

Part 2: Thermal Stability & Decomposition Dynamics

The Sublimation-Dissociation Nexus

13| Parameter | Value | Condition |

| Sublimation Point | At 1 atm (Standard Pressure) | |

| Melting Point | Only in sealed systems under | |

| Dissociation Onset | Rapidly shifts equilibrium to products |

Decomposition Mechanism

The thermal decomposition of

The Equilibrium Equation:

Critical Experimental Insight: The Pressure Hazard

In a closed vessel (e.g., a sealed tube reaction or autoclave), heating

-

Risk: Vessel rupture if the headspace is insufficient.

-

Mitigation: Calculate the theoretical max pressure assuming 100% dissociation into 2 moles of gas for every 1 mole of solid

.

Hydrolytic Instability (Moisture Decomposition)

Thermal stability is irrelevant if moisture is present.

-

Observation: White powder turns to a yellow liquid/slush immediately upon exposure to humid air.

-

Corrosion: The generated

fumes are highly corrosive to metal balances and fume hood sashes.

Part 3: Visualization of Phase Dynamics

The following diagram illustrates the pathway from stable solid to dissociated gas, highlighting the critical control points for researchers.

Figure 1: Thermal and Chemical Decomposition Pathways of Selenium Tetrachloride.

Part 4: Analytical Characterization Protocols

To verify the purity and stability of

Raman Spectroscopy (Solid State)

Raman is superior to IR for

-

Target Pattern: Look for characteristic lattice modes of the tetramer.

-

Key Peaks: Strong scattering around

(terminal Se-Cl stretch) and -

Decomposition Indicator: Appearance of sharp peaks associated with elemental Selenium (if decomposed) or broadening due to hydration.

Thermogravimetric Analysis (TGA)[2][4]

-

Protocol:

-

Pan: Platinum or Alumina (reacts with Aluminum pans).

-

Atmosphere: Dry Nitrogen or Argon (Flow rate: 50 mL/min).

-

Ramp:

to

-

-

Expected Profile:

-

0–150°C: Stable baseline (mass loss < 1% indicates dry sample).

-

180–200°C: Sharp, single-step mass loss of 100% (Sublimation).

-

Residue: Should be 0%. Any residue indicates hydrolysis (formation of non-volatile oxides) or metal impurities.

-

Part 5: Handling & Storage Workflow

Due to the "self-accelerating" nature of its degradation (moisture

Laboratory Safety Protocol

-

Primary Barrier: Handle only in a glovebox or a glove bag flushed with

/Ar. -

Weighing: Never weigh on an open bench. Use tared vials with septa.

-

Quenching: Do not dispose of excess

directly into aqueous waste. It releases massive amounts of-

Neutralization: Slowly add solid

to a stirred solution of 10% NaOH or Sodium Thiosulfate to neutralize acid and reduce Se species.

-

Workflow Diagram

Figure 2: Safe Handling Workflow for Moisture-Sensitive SeCl4.

References

-

Crystal Structure & Bonding: Kniep, R., Körfer, M., & Mootz, D. (1983). "Phasenbeziehungen im System Se-Cl." Zeitschrift für anorganische und allgemeine Chemie. (Confirming the tetrameric solid structure and sublimation behavior). [2]

-

Raman Spectroscopy: Ozin, G. A., & Van der Voet, A. (1970). "Binary Chlorides of Selenium and Tellurium." Canadian Journal of Chemistry. (Vibrational modes of solid vs. matrix-isolated SeCl4).

-

Thermodynamics & Dissociation: Yost, D. M., & Kircher, C. E. (1930). "The Vapor Pressure of Selenium Tetrachloride." Journal of the American Chemical Society. (Foundational data on sublimation and dissociation pressures).

-

Safety & Toxicology: PubChem. (n.d.). "Selenium Tetrachloride - Compound Summary." National Library of Medicine.

-

Phase Transitions: Fernelius, W. C. (1946). "Selenium(IV) Chloride."[1][3][4] Inorganic Syntheses. (Standard synthesis and physical properties). [2]

solubility of selenium tetrachloride in organic solvents

Technical Guide: Solubility & Solution Chemistry of Selenium Tetrachloride ( )[1]

Executive Summary

Selenium Tetrachloride (

-

Solid State: Exists as a tetrameric cubane cluster (

).[1] -

Solution State: Dissolution requires the breaking of chloride bridges, often resulting in ionic dissociation (

) or Lewis adduct formation ( -

Key Solvents: Acetonitrile (high solubility via coordination), Chlorinated Hydrocarbons (moderate/low solubility, used for suspensions), and Ethers (conditional stability due to Lewis acidity).[1]

Chemical Nature & Dissolution Mechanism[1]

To understand the solubility of

The Tetramer-to-Monomer Transition

In its solid state,

-

Non-Coordinating Solvents (e.g.,

, Benzene): The tetramer remains largely intact or equilibrates with a monomeric species.[1] Solubility is generally low, often resulting in a suspension or dilute solution suitable for slow chlorination reactions.[1] -

Coordinating Solvents (e.g.,

, THF): The solvent acts as a Lewis base (L), breaking the tetrameric bridges to form monomeric adducts or ionic species.[1]-

Reaction:

or

-

DOT Diagram: Structural Evolution in Solvents

The following diagram illustrates the pathway from solid precursor to reactive solution species.

Figure 1: Structural evolution of Selenium Tetrachloride across different phases and solvent environments.

Solvent Compatibility Matrix

Researchers must select solvents based on the desired "form" of Selenium (neutral vs. cationic) and the tolerance for Lewis acid reactivity.

Table 1: Solubility & Reactivity Profile

| Solvent Class | Specific Solvents | Solubility Status | Solution Species | Operational Notes |

| Polar Aprotic | Acetonitrile ( | High | Recommended. Forms stable conducting solutions.[1] Ideal for electrochemical studies or ionic mechanisms.[1] | |

| Chlorinated | Dichloromethane ( | Low to Moderate | Neutral Monomer / Tetramer | Used for chlorination reactions where slow release of |

| Aromatic | Benzene, Toluene | Sparingly Soluble | Neutral Adducts | Often requires heating.[1] Used when a non-polar environment is strictly necessary.[1] |

| Ethers | THF, Diethyl Ether, Dioxane | Soluble (Conditional) | Lewis Adduct | Caution: |

| Protic | Water, Methanol, Ethanol | Incompatible | Hydrolysis Products | DANGER. Reacts violently to form |

| Inorganic | High | Complex Ions | Excellent solvents for inorganic synthesis; |

Experimental Protocols

Protocol A: Preparation of an Anhydrous Solution (Acetonitrile)

Objective: Create a stable, ionic solution for synthesis or analysis.[1]

-

Pre-requisites:

-

Procedure:

-

Weigh

powder inside the glovebox.[1] -

Add Acetonitrile slowly.[1] The dissolution is exothermic due to solvation energy.[1]

-

Observation: The solution will turn from pale yellow to a deeper yellow/orange depending on concentration.[1]

-

Filtration: If the

source is aged, a red precipitate (elemental Se) or white precipitate (

-

Protocol B: Handling for Chlorination Reactions (Suspension Method)

Objective: Use

-

Setup: Flame-dried Schlenk flask under positive

pressure. -

Addition: Add solid

to the flask against a counter-flow of inert gas. -

Solvent Addition: Add anhydrous

.[1] The solid will largely remain undissolved (suspension).[1] -

Reaction Trigger: As the substrate (e.g., ketone or alkene) is added, the equilibrium shifts.[1] The dissolved

reacts, allowing more solid to dissolve (Le Chatelier’s principle).[1]-

Note: This method controls the reaction rate and prevents side reactions associated with high concentrations of the Lewis acidic metal center.

-

Safety & Toxicology (Crucial for Drug Development)

Selenium compounds are potent toxins with a narrow therapeutic index.[1]

-

Acute Toxicity:

releases -

OEL (Occupational Exposure Limit): typically 0.2 mg

.[1] -

Waste Disposal: Do not quench directly with water.[1] Quench reaction mixtures with dilute alkaline solution (

) slowly in an ice bath to neutralize acid and capture Selenium as selenite (

DOT Diagram: Safe Handling Workflow

Figure 2: Mandatory safety workflow for handling Selenium Tetrachloride.

References

-

Structural Analysis: Kniep, R., et al. "Subhalides of Tellurium and Selenium."[1] Angewandte Chemie International Edition, vol. 20, no. 1, 1981.[1][4] Link[1]

-

Raman Spectroscopy (Solution Species): Milne, J. "The constitution of SeCl4 and TeCl4 in solution."[1] Canadian Journal of Chemistry, vol. 67, no.[1] 5, 1989.[1] Link[1]

-

Solvent Compatibility: "Selenium Compounds - Solvents and Solubility." CRC Handbook of Chemistry and Physics.[1][3] Link[1]

-

Reactivity with Alcohols: Drabowicz, J., et al. "Organoselenium Chemistry."[1] Current Organic Chemistry, vol. 7, no. 1, 2003.[1][4] Link

-

Safety Data: "Selenium Tetrachloride SDS." PubChem Laboratory Chemical Safety Summary (LCSS). Link

Sources

- 1. Selenium tetrachloride | Cl4Se | CID 66205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 10026-03-6: Selenium tetrachloride | CymitQuimica [cymitquimica.com]

- 3. Selenium tetrachloride - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

reaction of selenium tetrachloride with water

An In-Depth Technical Guide to the Hydrolysis of Selenium Tetrachloride

Introduction

Selenium tetrachloride (SeCl₄) is a reactive inorganic compound that exists as a yellow to white volatile solid.[1] It serves as a crucial reagent and precursor in the synthesis of a variety of selenium-containing compounds.[1][2] Its utility extends to materials science and organic synthesis, where it often functions as a chlorinating agent.[3] The high reactivity of selenium tetrachloride, particularly its vigorous interaction with water, is a subject of significant interest and a critical consideration for its handling and application. This reaction, a classic example of hydrolysis, involves the cleavage of the selenium-chlorine bonds by water molecules.

Understanding the intricacies of this hydrolysis is paramount for researchers, scientists, and drug development professionals. The reaction is not merely a decomposition but a pathway to valuable products like selenous acid (H₂SeO₃), a common precursor for other selenium compounds.[4] Furthermore, the volatility and reactivity of SeCl₄ can be harnessed for the purification of elemental selenium.[2][5] This guide provides a comprehensive examination of the , delving into its mechanistic pathway, physicochemical parameters, and a detailed, safety-oriented experimental protocol for its controlled execution and analysis.

Physicochemical Properties of Reactants and Products

A thorough understanding of the physical and chemical properties of the substances involved in the hydrolysis of selenium tetrachloride is fundamental to both comprehending the reaction dynamics and ensuring safe laboratory practice. The key compounds include the primary reactant (selenium tetrachloride), the hydrolyzing agent (water), a critical intermediate (selenium oxychloride), and the final products (selenous acid and hydrogen chloride).

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Key Hazards |

| Selenium Tetrachloride | SeCl₄ | 220.77 | Yellow to white crystalline solid[1] | ~191 (sublimes)[1] | N/A | Toxic, Corrosive, Moisture Sensitive[1][6] |

| Water | H₂O | 18.02 | Colorless liquid | 0 | 100 | N/A |

| Selenium Oxychloride | SeOCl₂ | 165.87 | Colorless to yellowish liquid[7] | 10.9[7] | 177.2[7] | Toxic, Corrosive, Reacts with water[7][8] |

| Selenous Acid | H₂SeO₃ | 128.97 | White crystalline solid[4] | Decomposes at ~70 | N/A | Toxic[4] |

| Hydrogen Chloride | HCl | 36.46 | Colorless gas | -114.2 | -85.1 | Corrosive, Toxic[8] |

Reaction Mechanism and Stoichiometry

The is a rapid and highly exothermic hydrolysis process.[9] While often represented by a single overall equation, the mechanism is best understood as a stepwise process involving a key intermediate, selenium oxychloride (SeOCl₂).

Overall Reaction

The complete hydrolysis of selenium tetrachloride yields selenous acid and four equivalents of hydrochloric acid, as shown in the balanced equation:

SeCl₄ + 3 H₂O → H₂SeO₃ + 4 HCl [1][2]

This stoichiometry highlights the complete conversion of the tetrachloride to the corresponding oxoacid.

Stepwise Hydrolysis Pathway

In practice, the hydrolysis likely proceeds in two distinct stages. This is supported by the known formation of organoselenium compounds in the presence of trace moisture, which suggests the formation of the reactive intermediate selenium oxychloride.[10]

Step 1: Formation of Selenium Oxychloride The initial reaction with one molecule of water produces selenium oxychloride (SeOCl₂) and two equivalents of hydrogen chloride. SeOCl₂ is a known, stable compound that can be isolated under controlled conditions.[1]

SeCl₄ + H₂O → SeOCl₂ + 2 HCl

Step 2: Hydrolysis of Selenium Oxychloride The selenium oxychloride intermediate then undergoes further hydrolysis with two additional molecules of water to form the final product, selenous acid, and two more equivalents of hydrogen chloride. The hydrolysis of SeOCl₂ to these products is a documented reaction.[7][11]

SeOCl₂ + 2 H₂O → H₂SeO₃ + 2 HCl

This two-step mechanism provides a more nuanced understanding of the reaction, explaining its vigor and the potential for isolating the oxychloride intermediate if water is the limiting reagent.

Caption: Stepwise hydrolysis of Selenium Tetrachloride.

Experimental Protocol: Controlled Hydrolysis and Analysis

This section provides a detailed methodology for performing the controlled hydrolysis of selenium tetrachloride. The protocol is designed with a primary focus on safety and reproducibility, constituting a self-validating system through rigorous analysis of the final product.

Part A: Core Safety Directives (Trustworthiness)

The reaction between selenium tetrachloride and water is hazardous. Strict adherence to safety protocols is mandatory.

-

Hazard Assessment: Selenium tetrachloride is highly toxic and corrosive.[3][6] Contact with moisture releases corrosive hydrogen chloride gas.[8] All selenium compounds should be handled as toxic.[4]

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood.[12] Handling of solid SeCl₄ should ideally be done in an inert atmosphere (e.g., a glove box) to prevent premature reaction with atmospheric moisture.

-

Personal Protective Equipment (PPE): A full complement of PPE is required: chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical splash goggles.[13]

-

Waste Disposal: All waste materials must be collected and disposed of as hazardous chemical waste according to institutional guidelines.[12]

Part B: Step-by-Step Experimental Methodology (Expertise)

This procedure details the controlled addition of water to moderate the reaction.

-

Apparatus Preparation:

-

Assemble a 250 mL three-neck round-bottom flask containing a magnetic stir bar.

-

Fit one neck with a 125 mL pressure-equalizing dropping funnel.

-

Fit the central neck with a gas inlet adapter connected to a nitrogen or argon source.

-

Fit the third neck with a gas outlet adapter connected via tubing to a gas scrubber containing a saturated sodium bicarbonate or dilute sodium hydroxide solution to neutralize the HCl gas produced.

-

Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under an inert atmosphere.

-

-

Reagent Preparation:

-

In an inert atmosphere glove box, weigh 5.00 g (22.6 mmol) of selenium tetrachloride into the dried three-neck flask.

-

Add 100 mL of a dry, inert solvent (e.g., anhydrous dichloromethane) to the flask to create a slurry.

-

In the dropping funnel, prepare a solution of 1.22 mL (67.9 mmol, 3 equivalents) of deionized water in 50 mL of anhydrous acetonitrile. The use of a solvent for the water helps to control the local concentration and moderate the reaction rate.

-

-

Reaction Execution:

-

Place the reaction flask in an ice/water bath on top of a magnetic stir plate and begin vigorous stirring.

-

Begin a slow, dropwise addition of the water/acetonitrile solution from the dropping funnel to the SeCl₄ slurry over a period of approximately 30-45 minutes.

-

Maintain the reaction temperature at 0-5 °C throughout the addition. A white precipitate of selenous acid will begin to form as the yellow SeCl₄ is consumed.

-

-

Reaction Completion and Workup:

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours to ensure the reaction goes to completion.

-

Isolate the white, solid product (selenous acid) by vacuum filtration using a Büchner funnel.

-

Wash the solid product with two 20 mL portions of cold anhydrous dichloromethane to remove any unreacted starting material or soluble byproducts.

-

Dry the solid product under a high vacuum to remove residual solvent.

-

Part C: Product Validation and Analysis

Confirmation of the product's identity and purity is essential.

-

Yield Determination: Weigh the dried solid product and calculate the percentage yield.

-

Spectroscopic Confirmation:

-

Infrared (IR) Spectroscopy: Acquire an IR spectrum of the solid product. Compare the observed peaks corresponding to O-H and Se=O stretches with literature values for selenous acid.

-

Raman Spectroscopy: This technique is also highly effective for identifying the characteristic vibrational modes of the selenite ion (SeO₃²⁻).

-

-

Purity Analysis:

-

Elemental Analysis: Submit a sample for elemental analysis to determine the percentages of H and Se, and compare them to the calculated values for H₂SeO₃.

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): For quantitative analysis, a precisely weighed sample of the product can be digested in acid and diluted. The selenium concentration can then be accurately determined via ICP-AES, a standard method for selenium quantification.[14]

-

References

-

Wikipedia. (n.d.). Selenium tetrachloride. Retrieved February 7, 2026, from [Link]

-

Tavani, C., et al. (2021). Selenoxide Elimination Triggers Enamine Hydrolysis to Primary and Secondary Amines: A Combined Experimental and Theoretical Investigation. Molecules, 26(9), 2736. [Link]

-

NileRed. (2016, January 4). Reaction of SiCl4 and Water (Hydrolysis) [Video]. YouTube. [Link]

-

International Labour Organization & World Health Organization. (n.d.). ICSC 0948 - SELENIUM OXYCHLORIDE. Retrieved February 7, 2026, from [Link]

-

Tavani, C., et al. (2021). Selenoxide Elimination Triggers Enamine Hydrolysis to Primary and Secondary Amines: A Combined Experimental and Theoretical Investigation. PubMed Central. [Link]

-

McCready, M. J., & Watkinson, A. P. (1988). The rate of reduction of selenium(VI) to selenium(IV) in hydrochloric acid. Talanta, 35(4), 317-320. [Link]

-

Taylor & Francis. (n.d.). Selenous acid – Knowledge and References. Retrieved February 7, 2026, from [Link]

-

Hartl, H., et al. (2025, August 6). The structure of selenium tetrachloride in the solid and of tellurium tetrachloride in the liquid and the solid state. ResearchGate. [Link]

-

ChemicalForce. (2024, April 22). Seleninyl chloride. Best solvent for selenium and other non-metals! [Video]. YouTube. [Link]

-

Assignment Point. (n.d.). Selenium Tetrachloride – an inorganic compound. Retrieved February 7, 2026, from [Link]

-

Chemistry Stack Exchange. (2021, January 23). Reaction of SeCl4 with alkene and possible consecutive reaction?[Link]

-

Simple English Wikipedia. (n.d.). Selenium tetrachloride. Retrieved February 7, 2026, from [Link]

-

Pilgaard, B. (2016, July 16). Selenium: Chemical reactions. Pilgaard Elements. [Link]

-

Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. [Link]

-

Öhman, L. O., et al. (2015). Chemical Thermodynamics of Selenium. ResearchGate. [Link]

-

Horváth, A. K., et al. (2019). Kinetics and Mechanism of Selenium(IV) Oxidation by Aqueous Bromine Solution. Inorganic Chemistry, 58(8), 5173-5184. [Link]

-

Wikipedia. (n.d.). Selenium oxydichloride. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Selenium. In Toxicological Profile for Selenium. Agency for Toxic Substances and Disease Registry (US). [Link]

-

Zam, W., et al. (2019). Methods of Spectroscopy for Selenium Determination: A Review. Research Journal of Pharmacy and Technology, 12(10), 5061-5066. [Link]

-

Hebisch, R., et al. (2020). Method for the determination of selenium and its inorganic compounds in workplace air using atomic absorption spectroscopy. The MAK-Collection for Occupational Health and Safety. [Link]

-

PubChem. (n.d.). Selenium oxychloride. Retrieved February 7, 2026, from [Link]

Sources

- 1. Selenium tetrachloride - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. CAS 10026-03-6: Selenium tetrachloride | CymitQuimica [cymitquimica.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Selenium tetrachloride - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 6. Selenium tetrachloride | 10026-03-6 [chemicalbook.com]

- 7. Selenium oxydichloride - Wikipedia [en.wikipedia.org]

- 8. ICSC 0948 - SELENIUM OXYCHLORIDE [chemicalsafety.ilo.org]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. youtube.com [youtube.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. ANALYTICAL METHODS - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]

Lewis acid behavior of selenium tetrachloride

Technical Whitepaper: The Lewis Acid Behavior of Selenium Tetrachloride ( )

Structural Foundations of Lewis Acidity

To control the reactivity of

The Hypervalent Switch

Selenium (Group 16) acts as a hypervalent center. In

-

Solid State (The Cubane Cluster): In its crystalline form,

does not exist as discrete monomers. Instead, it forms a tetrameric cubane-like cluster -

Gas/Solution Phase (The Reactive Monomer): Upon sublimation (

C) or dissolution in non-coordinating solvents (e.g., hot chlorobenzene), the tetramer dissociates into monomeric

The Lewis Acid Trigger: The monomeric "seesaw" structure is coordinatively unsaturated. The central Selenium atom has accessible

Visualization: Phase-Dependent Activation

The following diagram illustrates the dissociation of the stable solid tetramer into the reactive monomer, which then captures a ligand to form a Lewis acid-base adduct.

Figure 1: The activation pathway of Selenium Tetrachloride.[3][4][5] The latent Lewis acidity is unmasked upon dissociation of the tetramer, allowing nucleophilic attack by ligands.

Solution Chemistry and Adduct Formation

In the context of drug development,

Coordination Modes

-

Neutral Adduct Formation: With neutral nitrogen or oxygen donors (e.g., Pyridine, TMEDA, THF),

accepts electron pairs to form hexacoordinate complexes of the type-

Stereochemistry: These adducts typically adopt a cis-octahedral geometry due to the steric demand of the stereochemically active lone pair on Selenium.

-

-

Anionic Complex Formation: In the presence of chloride sources (e.g.,

or quaternary ammonium chlorides),

Quantitative Comparison of Adducts

The following table summarizes the structural shifts observed when

| Parameter | Free Monomer ( | Pyridine Adduct ( | Hexachloroselenate ( |

| Geometry | Seesaw ( | Distorted Octahedral | Regular Octahedral ( |

| Coordination No. | 4 | 6 | 6 |

| Se-Cl Bond Length | ~2.13 Å (Equatorial)~2.30 Å (Axial) | ~2.40 - 2.50 Å | ~2.40 Å |

| Primary Behavior | Electrophile | Stable Complex | Stable Anion |

| Reactivity | High (Hydrolysis sensitive) | Moderate | Low (Stabilized) |

Applications in Drug Discovery

The Lewis acid character of

-Chlorination of Ketones

-

Mechanism:

-

Enolization: The ketone tautomerizes to an enol.

-

Electrophilic Attack: The electron-rich enol attacks the electrophilic Se center of

(acting as Lewis Acid). -

Ligand Exchange: A labile

intermediate forms. -

Chlorine Transfer: Intramolecular or intermolecular transfer of chloride occurs, releasing reduced selenium species and the

-chloroketone.

-

Synthesis of Organoselenium Isosteres

Selenium is increasingly used as a bio-isostere for sulfur in drug design (e.g., Ebselen).

-

Pathway: The alkene

-electrons attack the Lewis acidic Se, forming a Seleniranium ion intermediate (analogous to a bromonium ion). This is opened by chloride to give the trans-addition product.[4]

Mechanistic Diagram: -Chlorination

Figure 2: Mechanism of SeCl4-mediated alpha-chlorination. The reaction relies on the affinity of the enol oxygen for the Lewis acidic Selenium center.

Experimental Protocol: Isolation of a Lewis Acid Adduct

Objective: Synthesis and isolation of the Dipyridine-Selenium Tetrachloride complex (

Safety Warning:

Materials

-

Selenium Tetrachloride (

), 99% pure. -

Pyridine (anhydrous).

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), dried over molecular sieves.

-

Apparatus: Schlenk line, glovebox (optional but preferred), filtration frit.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.

-

Charge the flask with

(1.10 g, 5.0 mmol). Note: Handle the solid quickly to avoid hydrolysis from air moisture.

-

-

Dissolution/Suspension:

-

Add 20 mL of anhydrous Acetonitrile via syringe.

may not fully dissolve immediately; a yellow suspension is typical.

-

-

Ligand Addition (The Lewis Acid-Base Reaction):

-

Cool the suspension to 0°C using an ice bath to control the exotherm.

-

Add Pyridine (0.85 mL, 10.5 mmol, 2.1 equiv) dropwise.

-

Observation: The yellow solid will dissolve or change form as the adduct precipitates. The solution often turns a brighter yellow or pale precipitate forms.

-

-

Reaction & Aging:

-

Allow the mixture to warm to room temperature and stir for 2 hours. The formation of the adduct

is driven by the enthalpy of the Se-N bond formation.

-

-

Isolation:

-

Filter the precipitate under Argon using a Schlenk frit.

-

Wash the solid twice with 5 mL of cold, anhydrous pentane to remove excess pyridine.

-

Dry the solid under vacuum for 4 hours.

-

-

Characterization (Validation):

-

Melting Point: The adduct decomposes/melts at a distinct temperature (typically >100°C, distinct from pure

). -

Raman Spectroscopy: Look for shifts in Se-Cl stretching frequencies (typically 250–400 cm⁻¹) compared to the parent

, indicating a change in coordination geometry from 4 to 6.

-

Safety and Toxicology

Working with Selenium(IV) compounds requires strict adherence to safety protocols due to their acute toxicity and environmental hazard.[1]

-

Acute Toxicity:

is toxic by inhalation and ingestion.[6] It targets the liver, spleen, and central nervous system. -

Hydrolysis Hazard: Upon contact with moisture, it releases Hydrogen Chloride (

) gas and Selenous Acid (-

Reaction:

-

-

PPE: Neoprene gloves, chemical splash goggles, and a NIOSH-approved respirator (if outside a glovebox) are mandatory.

-

Waste Disposal: All selenium waste must be segregated from general organic waste. Quench excess

with aqueous sodium hydroxide/sulfite solution to reduce Se(IV) to elemental Selenium (red solid) for safer disposal.

References

-

Structural Chemistry of Selenium Chlorides

- Kniep, R., Körfer, M. (1983). The Crystal Structure of Selenium Tetrachloride. Z.

-

(General reference for solid state cubane structure)

-

Lewis Acid Behavior & Adducts

- Beattie, I. R., et al. (1968). The vibrational spectra of some adducts of selenium tetrachloride. Journal of the Chemical Society A.

-

Synthetic Applic

-Chlorination):- Organic Chemistry Portal.

-

Safety Data

-

Thermo Fisher Scientific.[7] Safety Data Sheet: Selenium(IV) Chloride.

-

-

Mechanistic Insight (Seleniranium Ions)

- Denmark, S. E. (2012). Lewis Base Catalysis in Organic Synthesis. Wiley-VCH. (Contextualizes Se electrophilicity).

Sources

- 1. CAS 10026-03-6: Selenium tetrachloride | CymitQuimica [cymitquimica.com]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Electrochemical cis‐Chlorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. carlroth.com [carlroth.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

vibrational spectroscopy of selenium tetrachloride

Advanced Vibrational Spectroscopy of Selenium Tetrachloride ( )

A Technical Guide for Structural Elucidation and Process Control

Core Directive: The Spectroscopic Paradox of

Selenium tetrachloride (

-

Solid State: It exists not as a monomer, but as a tetrameric cubane cluster (

), often approximated in ionic terms as -

Vapor Phase: It does not sublime as

. Instead, it dissociates into Selenium Dichloride ( -

Solution: In polar aprotic solvents, it acts as a source of the electrophilic trichloroselenonium ion (

).

The Scientist’s Mandate: This guide does not merely list peaks. It provides a framework to distinguish these species, allowing you to use Raman and IR spectroscopy as a definitive probe for phase purity, decomposition, and reaction monitoring in organoselenium synthesis.

Experimental Protocol: A Self-Validating System

Due to the high moisture sensitivity of

Phase 1: Inert Sampling Architecture

-

Solid State (Raman):

-

Container: Flame-sealed quartz capillary (0.5 mm ID) or air-tight Linkam cell loaded in an Ar-filled glovebox (

ppm). -

Laser Power: CRITICAL. Use

mW at sample (785 nm or 532 nm). -

Causality: High laser power causes local heating

C, triggering sublimation/dissociation into

-

-

Solid State (IR):

-

Matrix: Nujol mull prepared in glovebox; sandwiched between CsI or Polyethylene windows (KBr is reactive and hygroscopic).

-

Why not KBr pellet? High pressure and moisture in KBr lattice facilitate hydrolysis and ion exchange.

-

Phase 2: The "Self-Validation" Check

Before analyzing the

-

Pass: Flat baseline.

-

Fail: Distinct band at ~960–990 cm⁻¹ .

-

Diagnosis: This is the

stretch of

Visualizing the Structural Logic

The following diagram maps the structural evolution of

Caption: Structural phase transitions of SeCl4 dictating spectroscopic output. Note the irreversible hydrolysis pathway vs. the reversible sublimation.

Spectroscopic Data & Band Assignment

The spectrum of solid

Table 1: Vibrational Modes of Solid (Tetrameric)

Note: Frequencies are approximate and temperature-dependent.

| Frequency (cm⁻¹) | Intensity (Raman) | Assignment (Mode) | Structural Context |

| 390 – 405 | Very Strong | Terminal Se-Cl Symmetric Stretch . Correlates to | |

| 360 – 375 | Medium/Strong | Terminal Se-Cl Asymmetric Stretch . Degenerate mode splitting due to crystal field. | |

| 240 – 280 | Weak/Medium | Bridging Se-Cl Stretch . The "cage" vibrations connecting Se atoms. | |

| 150 – 200 | Medium | Deformation/Bending of terminal chlorides. | |

| < 100 | Strong | Lattice | Lattice modes (Librations of the |

Table 2: Vapor Phase Dissociation Products ( )

If you observe these bands during solid-state analysis, your sample is decomposing.

| Frequency (cm⁻¹) | Species | Assignment | Notes |

| ~554 | Distinct sharp band indicating free chlorine gas. | ||

| ~405 | Antisymmetric stretch ( | ||

| ~360 | Symmetric stretch. Lower frequency than | ||

| ~135 | Scissoring bend. |

Application: Precursor Quality Control in Drug Synthesis

For researchers utilizing

The "Active Species" Protocol

When

-

Target Species:

(Trichloroselenonium). -

Marker Band: Look for the sharpening and blue-shift of the symmetric stretch to ~415–420 cm⁻¹ .

-

Contaminant Warning: If the band at 980 cm⁻¹ (

) appears, the reaction has been quenched by moisture; the resulting

Diagram: Experimental Workflow for Data Integrity

Caption: Step-by-step workflow ensuring sample integrity and preventing false-positive identification of hydrolysis products.

References

-

Ozin, G. A., & Voet, A. V. (1970). "A gas-phase Raman study of the dissociation of selenium tetrachloride and the vibrational spectrum and molecular structure of selenium dichloride."[3] Journal of the Chemical Society D: Chemical Communications.[3]

- Gerding, H. "The structure of selenium tetrachloride in the solid and of tellurium tetrachloride in the liquid and the solid state." Recueil des Travaux Chimiques des Pays-Bas. (Foundational work on the ionic/tetrameric structure).

-

Pons, J., et al. "The vibrational spectra and the ionic structures of the compounds

." ResearchGate / Anorg. Allg. Chem. (Validating the - Klapötke, T. M. "Selenium: Inorganic Chemistry." Encyclopedia of Inorganic Chemistry. (Comprehensive review of Se-Halide structural properties).

Sources

- 1. Selenium tetrachloride - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sci-Hub. A gas-phase Raman study of the dissociation of selenium tetrachloride and the vibrational spectrum and molecular structure of selenium dichloride / Journal of the Chemical Society D: Chemical Communications, 1970 [sci-hub.box]

An In-depth Technical Guide to the Electronic Structure and Bonding in Selenium Tetrachloride (SeCl₄)

Prepared by: Gemini, Senior Application Scientist

Abstract

Selenium tetrachloride (SeCl₄) is a fascinating inorganic compound that serves as a quintessential example of the complexities in chemical bonding and structure. While often introduced in academic settings to illustrate Valence Shell Electron Pair Repulsion (VSEPR) theory, its solid-state structure deviates significantly from the simple molecular model. This guide provides a comprehensive exploration of the electronic structure and bonding in SeCl₄, bridging the gap between gas-phase theoretical models and experimentally determined solid-state realities. We will delve into Lewis structures, VSEPR theory, hybridization, and the intricate cubane-like cluster arrangement observed in the solid phase, supported by spectroscopic insights. This document is intended for researchers, chemists, and material scientists who require a deep, nuanced understanding of this hypervalent selenium compound.

Foundational Electronic Configuration: The Lewis Structure

To comprehend the bonding in SeCl₄, we begin with its electronic foundation. The total number of valence electrons is calculated as follows:

-

Selenium (Se): A Group 16 element, contributing 6 valence electrons.

-

Chlorine (Cl): A Group 17 element, with 4 atoms each contributing 7 valence electrons (4 x 7 = 28).

-

Total Valence Electrons: 6 + 28 = 34 electrons.[1]

The selenium atom, being less electronegative than chlorine, is the central atom.[1] The Lewis structure involves forming four single bonds between selenium and each chlorine atom, which accounts for 8 electrons. The remaining 26 electrons are distributed as lone pairs, with three pairs on each of the four chlorine atoms (24 electrons) and one remaining lone pair on the central selenium atom.[1]

Caption: Lewis dot structure of SeCl₄.

Gas-Phase Molecular Geometry: The VSEPR Model

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a powerful predictive tool for determining the geometry of isolated molecules, which is applicable to SeCl₄ in the gaseous phase.

The central selenium atom has five electron domains: four bonding pairs (from the Se-Cl bonds) and one lone pair.[2] This arrangement corresponds to a trigonal bipyramidal electron geometry.[3][4] To minimize electron-electron repulsion, the lone pair occupies one of the three equatorial positions, which offers more space than the axial positions.[3] This leads to a seesaw (or distorted tetrahedral) molecular geometry.[2][5]

This structural arrangement has significant consequences:

-

Bond Angles: The repulsion from the lone pair distorts the ideal bond angles of a perfect trigonal bipyramid. The angle between the two axial chlorine atoms will be slightly less than 180°, and the angle between the two equatorial chlorines will be less than 120°. The axial-equatorial Cl-Se-Cl angle will also be compressed to slightly less than 90°.[3]

-

Polarity: The electronegativity difference between selenium (2.55) and chlorine (3.16) makes each Se-Cl bond polar.[4] Due to the asymmetrical seesaw shape, these individual bond dipoles do not cancel out. The result is a net molecular dipole moment, rendering SeCl₄ a polar molecule.[4][5]

Hybridization of the Central Atom

To accommodate five electron domains (four bonding pairs and one lone pair), the selenium atom undergoes hybridization. It utilizes one s orbital, three p orbitals, and one d orbital to form five sp³d hybrid orbitals.[2][6][7] These hybrid orbitals arrange themselves in a trigonal bipyramidal geometry to minimize repulsion. Four of these orbitals overlap with the p-orbitals of the chlorine atoms to form sigma bonds, while the fifth hybrid orbital holds the non-bonding lone pair.[6]

Caption: VSEPR model of SeCl₄ showing a seesaw geometry.

The Solid-State Anomaly: A Tetrameric Cubane Cluster

While the VSEPR model accurately describes gaseous SeCl₄, it fails to represent the compound in its solid state. X-ray crystallography reveals that solid SeCl₄ does not exist as discrete seesaw-shaped molecules. Instead, it forms a tetrameric cubane-type cluster , with the formula (SeCl₄)₄.[8]

In this complex structure, four selenium atoms and four chlorine atoms occupy the corners of a distorted cube.[8] Each selenium atom is octahedrally coordinated by six chlorine atoms.[9] The bonding is intricate, involving:

-

Terminal Cl atoms: Each selenium is bonded to three terminal chlorine atoms.

-

Bridging Cl atoms: Three other chlorine atoms act as bridges (μ₃-Cl) to the other selenium atoms in the cluster.

This arrangement results in different Se-Cl bond lengths, with the bridging bonds being longer than the terminal ones.[8] An alternative and equally valid interpretation of this structure is an ionic formulation, consisting of trigonal pyramidal SeCl₃⁺ cations and Cl⁻ anions.[8][10] This model is supported by spectroscopic data.

| Property | Gas Phase (Theoretical) | Solid State (Experimental) |

| Molecular Formula | SeCl₄ | (SeCl₄)₄ |

| Molecular Geometry | Seesaw | Octahedral coordination around each Se in a cubane-like cluster |

| Electron Geometry | Trigonal Bipyramidal | Octahedral |

| Hybridization (Se) | sp³d | (Complex, involves delocalized sigma bonding) |

| Bond Angles | <120°, <90°, <180° | Approximately 90° |

| Bonding Description | Covalent single bonds | Covalent with ionic character (SeCl₃⁺Cl⁻); terminal and bridging bonds |

Experimental Validation: Raman Spectroscopy

Raman spectroscopy is a pivotal experimental technique for probing the vibrational modes of a molecule, which are directly related to its structure and bonding. Studies on solid SeCl₄ provide strong evidence for the ionic (SeCl₃⁺Cl⁻) formulation. The Raman spectrum of solid SeCl₄ shows strong lines that are very close in frequency to those of arsenic trichloride (AsCl₃), which is known to have a pyramidal structure and is isoelectronic with the hypothetical SeCl₃⁺ cation.[10] This spectral similarity strongly supports the existence of pyramidal SeCl₃⁺ units within the solid lattice.[10]

Protocol: Characterization of SeCl₄ Structure by Raman Spectroscopy

This protocol outlines the essential steps for acquiring and interpreting Raman spectra to differentiate between the potential structures of SeCl₄.

1. Sample Preparation:

- Solid-State Analysis: Crystalline SeCl₄ is carefully loaded into a glass capillary tube and sealed to prevent sublimation and reaction with atmospheric moisture.

- Gas-Phase Analysis (Caution): SeCl₄ is heated in a sealed, heat-resistant quartz cell to its sublimation point (~191°C). This is a high-temperature experiment requiring specialized equipment and safety protocols.

2. Instrument Configuration:

- Laser Source: A non-destructive laser wavelength, typically in the visible or near-infrared range (e.g., 532 nm or 785 nm), is selected to minimize sample degradation.

- Spectrometer Calibration: The instrument is calibrated using a known standard (e.g., a silicon wafer) to ensure wavenumber accuracy.

- Data Acquisition: Spectra are collected with an appropriate integration time and number of accumulations to achieve a high signal-to-noise ratio.

3. Data Analysis and Interpretation:

Peak Identification: The Raman spectrum is analyzed to identify the positions (in cm⁻¹) of the vibrational bands.

Symmetry Correlation: The number and polarization of the observed Raman bands are compared against theoretical predictions for different possible geometries (e.g., seesaw C₂ᵥ symmetry vs. pyramidal C₃ᵥ symmetry for SeCl₃⁺).

Comparative Analysis: The obtained spectrum of solid SeCl₄ is compared to reference spectra of known pyramidal molecules like AsCl₃. A strong correlation in band positions would validate the SeCl₃⁺Cl⁻ ionic model in the solid state.[10]

Caption: Workflow for Raman spectroscopic analysis of SeCl₄.

Conclusion

The electronic structure and bonding of selenium tetrachloride are a study in contrasts. While simple bonding theories like VSEPR and hybridization provide a satisfactory and useful model for the isolated, gas-phase molecule, they do not capture the reality of the compound in its more common solid state. In the solid phase, SeCl₄ self-assembles into a stable, tetrameric cubane-like cluster, a structure best understood through an ionic lens as [SeCl₃⁺]₄[Cl⁻]₄. This duality underscores the critical importance of experimental validation and demonstrates that for many materials, particularly those involving hypervalent atoms, the condensed-phase structure can be far more complex and intriguing than simple molecular models might suggest.

References

- Homework.Study.com. (n.d.). Determine the molecular shape of SeCl_4.

- Guidechem. (n.d.). What is the Lewis Structure of Selenium Tetrachloride?.

- Materials Project. (n.d.). mp-540675: SeCl4 (Monoclinic, C2/c, 15).

- Brainly. (2021, October 17). What is the hybridization of SeCl4?.

- Quora. (2021, November 19). What is the bond angle of SeCl4?.

- Pediabay. (2022, June 9). SeCl4 Lewis Structure in 5 Steps (With Images).

- Wikipedia. (n.d.). Selenium tetrachloride.

- College Board. (2006). AP Chemistry 2006 Scoring Guidelines (Form B).

- YouTube. (2023, April 11). SeCl4 | Selenium Tetra chloride | Shape VSEPR Hybridisation | Problem | Question | Solved | Solution.

- YouTube. (2020, November 2). How to Draw a Lewis Structure for SeCl4 Selenium tetraChloride?.

- ResearchGate. (n.d.). The structure of selenium tetrachloride in the solid and of tellurium tetrachloride in the liquid and the solid state.

- CymitQuimica. (n.d.). CAS 10026-03-6: Selenium tetrachloride.

- PubChem - NIH. (n.d.). Selenium tetrachloride | Cl4Se | CID 66205.

- ChemicalBook. (2024, January 3). Is Selenium tetrachloride a polar molecule?.

- Chemistry LibreTexts. (2022, October 24). 18.1: Theory of Raman Spectroscopy.

Sources

- 1. pediabay.com [pediabay.com]

- 2. homework.study.com [homework.study.com]

- 3. quora.com [quora.com]

- 4. Is Selenium tetrachloride a polar molecule?_Chemicalbook [chemicalbook.com]